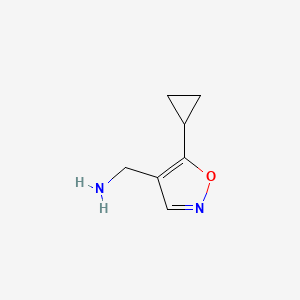

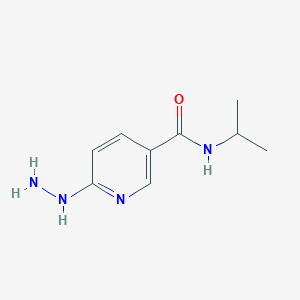

6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide

Vue d'ensemble

Description

6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement d'agents antimicrobiens

6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide: a été exploré pour son potentiel en tant qu'agent antimicrobien. La structure du composé permet une interaction avec les parois cellulaires bactériennes, inhibant potentiellement la croissance de diverses souches bactériennes. Des recherches ont montré que des dérivés de ce composé présentent une activité significative contre des microbes tels que E. coli, B. mycoides et C. albicans, certains composés présentant des concentrations minimales inhibitrices (CMI) aussi faibles que 0,0048 mg/mL .

Activité antituberculeuse

Les dérivés du composé ont été étudiés pour leur efficacité contre la tuberculose. Des essais in vitro, tels que le test MTT, ont été utilisés pour déterminer les valeurs IC50 de ces dérivés, qui mesurent l'efficacité d'une substance à inhiber une fonction biologique ou biochimique spécifique. Cette recherche est cruciale dans la lutte contre les souches de tuberculose résistantes aux médicaments .

Synthèse chimique et modification

This compound: sert de bloc de construction en synthèse chimique. Il peut être modifié pour créer divers dérivés ayant des activités pharmacologiques potentielles. Sa polyvalence en synthèse en fait un composé précieux pour développer de nouvelles entités chimiques présentant les propriétés biologiques souhaitées .

Applications en science des matériaux

En science des matériaux, ce composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une stabilité thermique accrue ou une conductivité électrique unique. Sa structure moléculaire pourrait être incorporée dans des polymères ou des revêtements pour conférer une fonctionnalité supplémentaire ou pour créer de nouveaux composites .

Chimie analytique

En chimie analytique, les dérivés de This compound pourraient être utilisés comme réactifs ou indicateurs en raison de leur réactivité et du potentiel de changement de couleur lors de la réaction avec des analytes spécifiques. Cela pourrait être particulièrement utile dans le développement de nouveaux tests diagnostiques ou d'essais .

Recherche pharmacologique

Le composé présente un intérêt en recherche pharmacologique pour son potentiel à agir comme précurseur de molécules plus complexes qui pourraient servir de candidats médicaments. Sa capacité à subir diverses réactions chimiques en fait un outil polyvalent pour créer des composés présentant des effets thérapeutiques potentiels .

Analyse Biochimique

Biochemical Properties

6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For instance, it may interact with hydrolase enzymes, altering their catalytic efficiency. The hydrazinyl group in this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to changes in enzyme conformation and function . Additionally, the carboxamide group can participate in electrostatic interactions with charged residues on proteins, further modulating their activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell signaling pathways by interacting with key signaling proteins, such as kinases and phosphatases. By binding to these proteins, this compound can modulate their activity, leading to alterations in downstream signaling events. This can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For example, this compound may inhibit the activity of a hydrolase enzyme by binding to its active site and preventing substrate access . Alternatively, it may activate a kinase enzyme by stabilizing its active conformation. These interactions can lead to changes in gene expression, as the activity of transcription factors and other regulatory proteins is influenced by the altered enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can have different biochemical properties . Long-term exposure to this compound may result in cumulative effects on cellular function, such as sustained changes in gene expression or metabolic flux. It is important to monitor the stability of this compound in experimental conditions to ensure consistent and reliable results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, such as cellular damage or apoptosis. It is crucial to determine the optimal dosage range for specific applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can influence the levels of key metabolites, thereby affecting cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production.

Propriétés

IUPAC Name |

6-hydrazinyl-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-6(2)12-9(14)7-3-4-8(13-10)11-5-7/h3-6H,10H2,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATZLBUQBUARSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

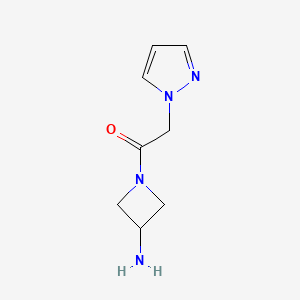

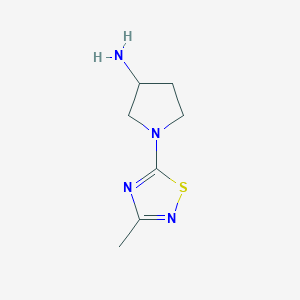

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466590.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine](/img/structure/B1466592.png)

![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine](/img/structure/B1466598.png)

![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)

![1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol](/img/structure/B1466606.png)

![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1466612.png)